![molecular formula C8H17NO B2661592 (2R)-2-(Oxan-2-yl)propan-1-amine CAS No. 2248216-44-4](/img/structure/B2661592.png)
(2R)-2-(Oxan-2-yl)propan-1-amine
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Overview
Description
(2R)-2-(Oxan-2-yl)propan-1-amine is a chiral amine that has gained significant attention in scientific research due to its potential applications in various fields including organic synthesis, drug development, and catalysis. This compound is also known as (R)-1-amino-2-(oxan-2-yl)propane and has a molecular formula of C7H15NO.
Mechanism of Action
The mechanism of action of (2R)-2-(Oxan-2-yl)propan-1-amine is not fully understood. However, it is believed that the chiral amine acts as a Lewis base and forms complexes with Lewis acids, which results in the activation of substrates and subsequent catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2R)-2-(Oxan-2-yl)propan-1-amine. However, studies have shown that the chiral amine exhibits low toxicity and has minimal impact on the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-2-(Oxan-2-yl)propan-1-amine in lab experiments is its high enantioselectivity, which makes it an excellent chiral catalyst. However, the chiral amine is relatively expensive and can be difficult to synthesize in large quantities.
Future Directions
There are several future directions for the research and development of (2R)-2-(Oxan-2-yl)propan-1-amine. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of the chiral amine's potential applications in drug development and catalysis. Furthermore, the chiral amine's potential use in the synthesis of chiral materials and its impact on the environment are also areas that warrant further investigation.
Synthesis Methods
The synthesis of (2R)-2-(Oxan-2-yl)propan-1-amine can be achieved through various methods. One of the most commonly used methods involves the reaction of (R)-2-bromo-1-phenylethanol with oxirane in the presence of a base such as potassium carbonate. This reaction results in the formation of (R)-1-amino-2-(oxan-2-yl)propane with a yield of up to 90%.
Scientific Research Applications
(2R)-2-(Oxan-2-yl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of chiral catalysts for asymmetric synthesis. The chiral amine can also be used as a building block for the synthesis of various chiral compounds.
properties
IUPAC Name |
(2R)-2-(oxan-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDIIEYEAUJKKR-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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